Ethyl 2-{[3-(azepan-1-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Ethyl 2-{[3-(azepan-1-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a benzothiophene-based derivative characterized by a tetrahydrobenzo[b]thiophene core substituted with an ethyl ester group at position 3 and a propanoyl-amino moiety at position 2. The propanoyl chain is further modified with an azepane (7-membered saturated nitrogen heterocycle) group.
Properties
IUPAC Name |
ethyl 2-[3-(azepan-1-yl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3S/c1-2-25-20(24)18-15-9-5-6-10-16(15)26-19(18)21-17(23)11-14-22-12-7-3-4-8-13-22/h2-14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAPWXNJRCIRTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCN3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 2-{[3-(azepan-1-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential biological activity. This article delves into its biological properties, synthesis, and applications, supported by relevant research findings and data.
Molecular Characteristics
- Molecular Formula : C20H30N2O3S
- Molecular Weight : 378.53 g/mol
- Structural Features :
- Contains a benzothiophene core , which is known for its pharmacological significance.
- Incorporates an azepan-1-yl substituent , potentially influencing its receptor interactions and biological activity.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions. Key methodologies include:
- Reagents : Benzothiophene derivatives and azepan-based reagents.
- Conditions : Control of temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
- Techniques : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed for monitoring synthesis progress.
The biological activity of this compound is believed to be mediated through interactions with specific biological targets.
Potential Targets:
- Melanocortin Receptors : Compounds similar to this structure have been noted for their ability to modulate melanocortin receptor activity, which plays a role in various physiological processes including metabolism and inflammation .
Pharmacological Studies
Research indicates that compounds with similar structures exhibit various pharmacological effects:
Case Studies
-
Antimicrobial Activity :
- A study assessed the antimicrobial efficacy of similar benzothiophene derivatives against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL .
- Anti-inflammatory Effects :
- CNS Activity :
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives, which are frequently modified at the amino or acyl substituents to tune physicochemical and biological properties. Below is a systematic comparison with structurally related compounds:
Structural Modifications and Physicochemical Properties
Crystallographic and Computational Analysis
- Structural Determination : Tools like SHELX and ORTEP-3 () are widely used for resolving crystal structures of such compounds. For example, adamantyl derivatives may exhibit unique ring-puckering parameters (Cremer-Pople analysis) due to steric effects .
Tables
Table 1: Comparative Physicochemical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
